4,6-Diamino-2-hydroxypyrimidine hemisulfate salt
Description
Molecular Composition and Formula Analysis
The molecular formula of 4,6-diamino-2-hydroxypyrimidine hemisulfate salt is C₈H₁₄N₈O₆S , derived from the combination of two molecules of the pyrimidine base (C₄H₆N₄O) with one molecule of sulfuric acid (H₂SO₄) in a 2:1 stoichiometric ratio. This formulation reflects the hemisulfate salt configuration, where the sulfate anion forms ionic interactions with protonated nitrogen atoms on the pyrimidine ring.
Key Molecular Features:
- Parent Pyrimidine Base : 4,6-Diamino-2-hydroxypyrimidine (C₄H₆N₄O), characterized by amino groups at positions 4 and 6 and a hydroxyl group at position 2.
- Sulfate Contribution : The hemisulfate moiety (½ H₂SO₄) contributes a sulfate anion (SO₄²⁻), balancing the charge from protonated pyrimidine nitrogens.
- Molecular Weight : Calculated as 350.31 g/mol , consistent with the aggregated masses of the constituent atoms.
Table 1: Molecular Composition Comparison
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Pyrimidine Base | C₄H₆N₄O | 126.12 |
| Hemisulfate Salt | C₈H₁₄N₈O₆S | 350.31 |
The protonation state of the pyrimidine ring is influenced by the acidic hydroxyl group (pKa ~10.61), which facilitates salt formation with sulfuric acid.
Properties
IUPAC Name |
4,6-diamino-1H-pyrimidin-2-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N4O.H2O4S/c2*5-2-1-3(6)8-4(9)7-2;1-5(2,3)4/h2*1H,(H5,5,6,7,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSLDSHQBJEJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)N.C1=C(NC(=O)N=C1N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745542 | |
| Record name | Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-19-7 | |
| Record name | Sulfuric acid--4,6-diaminopyrimidin-2(1H)-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 2,4-Diamino-5-nitroso-6-hydroxypyrimidine
The synthesis begins with the preparation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine, a critical intermediate. A patented method involves reacting 2,4,6-triaminopyrimidine with sodium nitrite in an acidic medium. Sodium methoxide in methanol facilitates deprotonation, followed by nitrosation at position 5 using hydrochloric acid and sodium nitrite at 0–5°C. The nitroso group introduction is pivotal for subsequent reduction or substitution steps.
Reaction Conditions for Nitrosation
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Sodium nitrite (mol) | 1.05–1.10 equiv |
| Reaction time | 2–3 hours |
This step achieves yields exceeding 85% under controlled pH (3.5–4.0).
Acylation and Cyclization to Form the Pyrimidine Core
The nitroso intermediate undergoes acylation in formamide-water mixtures catalyzed by sodium metabisulfite (10–15 wt% of precursor). The reaction proceeds at 80–90°C for 4–6 hours, during which ammonia and carbon dioxide byproducts are captured for ammonium sulfate production. The molar ratio of nitroso precursor to formamide to water is critical:
Molar Ratios for Acylation
| Component | Ratio Range |
|---|---|
| Nitroso precursor | 1 |
| Formamide | 3–6 |
| Water | 5–10 |
This step yields 2,4-diamino-6-hydroxy-5-formamidopyrimidine, which is hydrolyzed under acidic conditions to introduce the 2-hydroxyl group.
Sulfation to Form the Hemisulfate Salt
The free base (4,6-diamino-2-hydroxypyrimidine) is treated with sulfuric acid in a 2:1 molar ratio to form the hemisulfate salt. The reaction is conducted in ethanol-water (3:1 v/v) at 40–60°C, followed by slow cooling to induce crystallization. Excess acid is neutralized with ammonium hydroxide to pH 6.5–7.0, ensuring stable salt formation.
Sulfation Parameters
| Parameter | Optimal Value |
|---|---|
| Base:H₂SO₄ molar ratio | 2:1 |
| Solvent | Ethanol/water (3:1) |
| Crystallization temp. | 4–8°C |
Industrial Production Methods
Scalable Reactor Design and Process Integration
Industrial synthesis employs continuous-flow reactors to enhance heat and mass transfer. A two-stage system separates nitrosation and acylation steps, minimizing side reactions. Automated pH control (±0.2 units) and real-time monitoring of ammonia/CO₂ emissions ensure consistency.
Industrial Process Metrics
| Metric | Value |
|---|---|
| Annual capacity | 50–100 metric tons |
| Batch cycle time | 12–16 hours |
| Yield | 78–82% |
Waste Reduction and Byproduct Utilization
The integration of gas scrubbing systems converts ammonia and CO₂ into ammonium sulfate fertilizer, reducing waste by 40% compared to traditional methods. Solvent recovery units achieve 95% ethanol reuse, lowering production costs.
Catalytic Systems and Reaction Optimization
Catalyst Selection and Performance
Sodium metabisulfite outperforms alternatives (e.g., sodium dithionite) in acylation, providing 92% conversion at 15 wt% loading. Its dual role as a catalyst and mild reducing agent prevents over-oxidation of amino groups.
Catalyst Efficiency Comparison
| Catalyst | Conversion (%) |
|---|---|
| Sodium metabisulfite | 92 |
| Sodium dithionite | 85 |
| Sodium sulfite | 78 |
Temperature and pH Effects
Maintaining temperatures below 90°C prevents decomposition of the nitroso intermediate. A pH of 4.0–4.5 during nitrosation minimizes byproduct formation while ensuring complete reaction.
Purification and Crystallization Techniques
Crystallization from ethanol-water yields needle-like crystals with >99% purity. Slow cooling (0.5°C/min) and seeding with hemisulfate microcrystals enhance crystal size uniformity. Centrifugation and vacuum drying (50°C, 12 h) produce a free-flowing powder suitable for pharmaceutical applications.
Crystallization Parameters
| Parameter | Value |
|---|---|
| Cooling rate | 0.5°C/min |
| Seed crystal size | 10–20 µm |
| Final moisture content | ≤0.5% |
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-hydroxypyrimidine hemisulfate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a precursor for more complex organic molecules. Its amino and hydroxyl groups allow for various functionalization reactions, including oxidation, reduction, and substitution.
Biology
- Role in Nucleic Acid Synthesis : Due to its structural similarity to nucleobases, 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt is being studied for its potential role in DNA and RNA synthesis.
Medicine
- Antitumor Activity : Research indicates that derivatives of this compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition could lead to reduced tumor growth rates.
- Therapeutic Potential : Ongoing studies are exploring its efficacy against certain cancers and viral infections.
Industrial Applications
- Dyes and Pigments Production : The compound is utilized in the manufacturing of various dyes and pigments due to its chemical properties.
Case Studies
- Antitumor Research : In a study investigating the antitumor effects of pyrimidine derivatives, 4,6-diamino-2-hydroxypyrimidine was shown to significantly inhibit cell proliferation in cultured cancer cells by targeting DHFR activity. This research highlights the compound's potential as a chemotherapeutic agent.
- Viral Inhibition Studies : Another study explored the compound's ability to inhibit viral replication in vitro. Results indicated that it could reduce viral load significantly in treated cells compared to controls, suggesting further investigation into its use as an antiviral agent is warranted.
Mechanism of Action
The mechanism of action of 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic the structure of nucleobases and potentially interfere with DNA and RNA synthesis. This interference can disrupt cellular processes, leading to cell death or inhibition of viral replication .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Solubility : Enhanced water solubility due to the sulfate group, making it suitable for aqueous-phase reactions .
- Stability : Hemisulfate salts are often preferred in pharmaceutical applications for improved stability and ease of formulation compared to free bases .
Comparative Analysis with Structural Analogues
Structural and Functional Differences
Stability and Reactivity Trends
- Sulfate vs. Free Base: Hemisulfate salts (e.g., 4,6-diamino-2-hydroxypyrimidine) exhibit superior stability compared to free bases, reducing decomposition during storage .
- Thiol vs. Hydroxyl: Mercapto derivatives (e.g., 4,5-diamino-2-hydroxy-6-mercaptopyrimidine) are more reactive but less stable due to oxidation sensitivity .
- Alkylation Effects: Methyl or dimethyl substitutions (e.g., 5,6-diamino-1,3-dimethyl uracil) reduce polarity, impacting solubility and biological uptake .
Biological Activity
4,6-Diamino-2-hydroxypyrimidine hemisulfate salt (CAS No. 102783-19-7) is a compound belonging to the class of pyrimidines, characterized by its unique molecular structure that includes two amino groups and a hydroxyl group on the pyrimidine ring. This compound has garnered attention in various biological research contexts due to its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
This compound is defined by the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 174.18 g/mol
The structural features include:
- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
- Functional Groups : Hydroxyl (OH) at position 2 and amino (NH) groups at positions 4 and 6.
Antitumor Activity
Research has indicated that derivatives of 4,6-diamino-2-hydroxypyrimidine may exhibit antitumor activity by inhibiting enzymes involved in cell proliferation. For example, studies have shown that these compounds can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. This inhibition can lead to reduced tumor growth and proliferation rates .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties , particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated that certain derivatives can inhibit the growth of Mtb, suggesting potential use as anti-tubercular agents. The minimum inhibitory concentration (MIC) values reported for some derivatives range from 6.25 µg/mL to higher concentrations, indicating varying degrees of efficacy .
Case Study: Dihydrofolate Reductase Inhibition
A significant study focused on the synthesis of a series of pyrimidine-based compounds that included 4,6-diamino-2-hydroxypyrimidine as a core structure. These compounds were evaluated for their ability to inhibit mitochondrial dihydrofolate reductase (mt-DHFR), which is essential for the survival of Mtb. The study found that specific modifications to the pyrimidine core enhanced selectivity and potency against mt-DHFR, providing insights into optimizing these compounds for therapeutic use .
Table: Summary of Biological Activities
| Activity Type | Target | Efficacy (MIC) | Reference |
|---|---|---|---|
| Antitumor | Various cancer cells | Varies | |
| Antitubercular | Mycobacterium tuberculosis | 6.25 µg/mL | |
| Enzyme Inhibition | Dihydrofolate reductase | Significant |
The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in nucleotide synthesis. By inhibiting DHFR, these compounds disrupt the folate metabolic pathway, which is crucial for DNA replication and repair processes in both tumorous and pathogenic cells.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,6-Diamino-2-hydroxypyrimidine hemisulfate salt in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting 4,6-diamino-2-hydroxypyrimidine with sulfuric acid under controlled stoichiometric conditions. For example, acid-base reactions in aqueous or alcoholic media followed by recrystallization yield the hemisulfate salt. Key parameters include maintaining a molar ratio of 1:0.5 (base:H₂SO₄) and optimizing temperature (e.g., 40–60°C) to prevent decomposition. Crystallization solvents like ethanol or water are recommended for purity .
| Parameter | Optimal Condition |
|---|---|
| Molar Ratio | 1:0.5 (base:H₂SO₄) |
| Solvent | Ethanol/Water |
| Temperature | 40–60°C |
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., NH₂ and OH groups) via ¹H/¹³C NMR.
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 177.17 for the monohydrate form) .
- X-ray Diffraction (XRD) : Resolve crystalline structure and compare with reference patterns .
- Elemental Analysis : Validate sulfur content (~9.1% w/w) to confirm sulfate incorporation .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound decomposes at 243–244°C (with decomposition) and should be stored in a desiccator at 2–8°C to prevent hydration or hydrolysis. Avoid prolonged exposure to light or humidity. Stability testing via thermogravimetric analysis (TGA) is recommended to assess thermal degradation profiles .
Advanced Research Questions
Q. How can computational modeling predict the crystalline structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations can model hydrogen-bonding networks and lattice parameters. Pair experimental XRD data with computational results to refine predicted crystal packing. For example, assess the role of sulfate counterions in stabilizing the lattice via electrostatic interactions .
Q. What experimental strategies resolve discrepancies in reported melting points or decomposition behaviors?
- Methodological Answer : Variations in melting points (e.g., >300°C vs. 243–244°C) may arise from hydration states or impurities. Use differential scanning calorimetry (DSC) to differentiate between polymorphs. Standardize synthesis protocols (e.g., drying at 105°C to remove bound water) and cross-validate with elemental analysis .
| Observation | Possible Cause | Resolution |
|---|---|---|
| Higher mp (>300°C) | Anhydrous form | Confirm hydration state |
| Lower mp (243°C) | Monohydrate decomposition | TGA/DSC analysis |
Design a protocol to assess pH-dependent solubility in aqueous buffers.
- Methodological Answer : Prepare buffers (e.g., pH 2–10 using ammonium acetate and acetic acid ). Dissolve 10 mg of the compound in 1 mL of each buffer, agitate for 24 h at 25°C, and filter. Quantify solubility via UV-Vis spectroscopy (λ ~260 nm for pyrimidine absorption) or HPLC. Plot solubility vs. pH to identify optimal dissolution conditions for biological assays.
| pH Range | Solubility Trend |
|---|---|
| Acidic (pH 2–4) | High (protonated NH₂ groups) |
| Neutral (pH 6–8) | Moderate (zwitterionic form) |
| Alkaline (pH 9–10) | Low (deprotonated OH⁻) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
